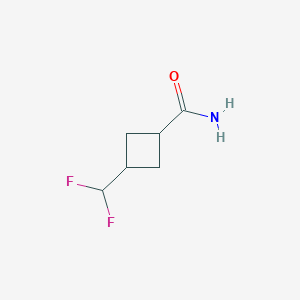
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3-(Difluoromethyl)cyclobutane-1-carboxamide: is a compound of significant interest in the field of organic and medicinal chemistry. . This compound is particularly notable for its unique structural properties and biological relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, a related compound, have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with Bu3SnH, providing the desired compound upon decarboxylation . In the monocarboxylate system, the triflate can be efficiently eliminated, and subsequent hydrogenation affords the desired product .
Industrial Production Methods: Industrial production methods for trans-3-(Difluoromethyl)cyclobutane-1-carboxamide are not well-documented in the literature. the scalable synthesis methods mentioned above can be adapted for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Substitution reactions, particularly involving the difluoromethyl group, are of significant interest.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as TMSCF3 and fluoride sources for difluoromethylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, the compound’s unique structural properties make it a valuable scaffold for the development of bioisosteres, which are used to mimic the biological activity of other molecules .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: A related compound with similar structural properties.
Difluoromethylated cyclobutanes: Other compounds with difluoromethyl groups introduced into cyclobutane frameworks.
Uniqueness: trans-3-(Difluoromethyl)cyclobutane-1-carboxamide is unique due to its specific structural configuration and the presence of the difluoromethyl group. This combination of features makes it particularly valuable in drug design and synthesis .
Eigenschaften
Molekularformel |
C6H9F2NO |
|---|---|
Molekulargewicht |
149.14 g/mol |
IUPAC-Name |
3-(difluoromethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H9F2NO/c7-5(8)3-1-4(2-3)6(9)10/h3-5H,1-2H2,(H2,9,10) |
InChI-Schlüssel |
UCSFYADRJPRRDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(=O)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)
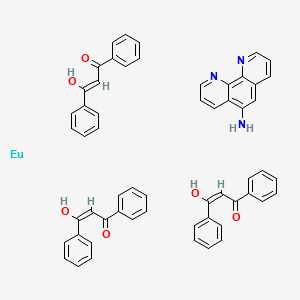
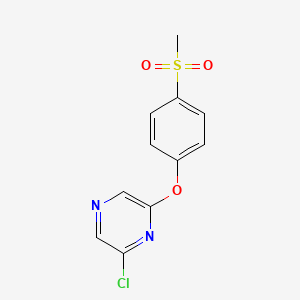
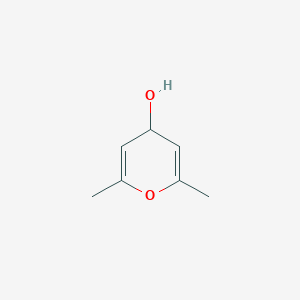


![[(1-Acetyl-piperidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B12281869.png)
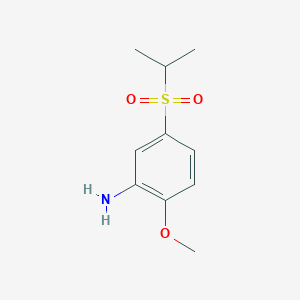
![2-(2,4-Difluorophenyl)-1-[(3-fluorophenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12281875.png)

![O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B12281885.png)
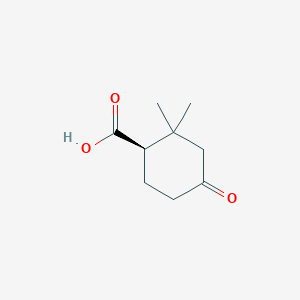
![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
